3-Ethoxy-2-naphthohydrazide
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Overview
Description
3-Ethoxy-2-naphthohydrazide is an organic compound that belongs to the class of naphthohydrazides It is characterized by the presence of an ethoxy group attached to the naphthalene ring, which is further connected to a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-naphthohydrazide typically involves the reaction of 3-ethoxy-2-naphthoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
3-ethoxy-2-naphthoic acid+hydrazine hydrate→this compound+water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-ethoxy-2-naphthylamine.
Substitution: Formation of various substituted naphthohydrazides.
Scientific Research Applications
3-Ethoxy-2-naphthohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The ethoxy group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake.
Comparison with Similar Compounds
3-Hydroxy-2-naphthohydrazide: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Naphthohydrazide: Lacks the ethoxy group, leading to different chemical properties.
3-Methoxy-2-naphthohydrazide: Contains a methoxy group instead of an ethoxy group.
Uniqueness: 3-Ethoxy-2-naphthohydrazide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethoxynaphthalene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-12-8-10-6-4-3-5-9(10)7-11(12)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWKNINGEPERNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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